N-benzyl-4-(4-cyano-5-{[(pyridin-3-yl)methyl]amino}-1,3-oxazol-2-yl)-N-methylbenzene-1-sulfonamide
Description
N-benzyl-4-(4-cyano-5-{[(pyridin-3-yl)methyl]amino}-1,3-oxazol-2-yl)-N-methylbenzene-1-sulfonamide is a complex organic compound that features a sulfonamide group, a cyano group, and an oxazole ring
Properties
IUPAC Name |
N-benzyl-4-[4-cyano-5-(pyridin-3-ylmethylamino)-1,3-oxazol-2-yl]-N-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O3S/c1-29(17-18-6-3-2-4-7-18)33(30,31)21-11-9-20(10-12-21)23-28-22(14-25)24(32-23)27-16-19-8-5-13-26-15-19/h2-13,15,27H,16-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YALLZDBVXRNEPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NCC4=CN=CC=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-(4-cyano-5-{[(pyridin-3-yl)methyl]amino}-1,3-oxazol-2-yl)-N-methylbenzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-(4-cyano-5-{[(pyridin-3-yl)methyl]amino}-1,3-oxazol-2-yl)-N-methylbenzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but typically involve controlled temperatures and the use of solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone, while reduction could produce an amine.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential therapeutic applications due to its unique structural features, which include a sulfonamide moiety and a pyridine ring. These structural components are known to enhance biological activity.
Anticancer Activity
Recent studies have indicated that sulfonamide derivatives exhibit significant anticancer properties. For instance, compounds similar to N-benzyl-4-(4-cyano-5-{[(pyridin-3-yl)methyl]amino}-1,3-oxazol-2-yl)-N-methylbenzene-1-sulfonamide have shown cytotoxic effects against various cancer cell lines, including breast and colon cancers. The mechanism often involves the induction of apoptosis in cancer cells, making these compounds promising candidates for further development in cancer therapeutics .
| Compound | Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | Breast | 12.5 | Apoptosis |
| Compound B | Colon | 10.0 | Cell Cycle Arrest |
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has also been evaluated through in silico studies, suggesting its capability as a 5-lipoxygenase inhibitor. This activity could be beneficial in treating conditions characterized by excessive inflammation, such as arthritis and asthma .
Antimicrobial Activity
Sulfonamides are traditionally known for their antibacterial properties. The compound's structure suggests it may possess similar activity against various pathogens.
Antifungal Efficacy
Research has demonstrated that derivatives of N-benzyl sulfonamides exhibit antifungal activity against Candida species. A study found that certain derivatives showed greater efficacy than fluconazole, indicating their potential as effective antifungal agents .
| Derivatives | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| Derivative X | Candida albicans | ≤ 25 |
| Derivative Y | Rhodotorula | ≤ 20 |
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Various modifications to the core structure have been explored to enhance potency and selectivity against specific targets.
QSAR Models
Quantitative structure–activity relationship (QSAR) models have been employed to predict the biological activity of N-benzyl sulfonamides based on their chemical structure. These models assist in guiding the synthesis of new analogs with improved efficacy .
Mechanism of Action
The mechanism of action for N-benzyl-4-(4-cyano-5-{[(pyridin-3-yl)methyl]amino}-1,3-oxazol-2-yl)-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, and the compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved would depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-benzyl-4-(4-cyano-5-{[(pyridin-3-yl)methyl]amino}-1,3-oxazol-2-yl)-N-methylbenzene-1-sulfonamide include other sulfonamides and oxazole derivatives. Examples include:
- N-benzyl-4-(4-cyano-5-{[(pyridin-2-yl)methyl]amino}-1,3-oxazol-2-yl)-N-methylbenzene-1-sulfonamide
- N-benzyl-4-(4-cyano-5-{[(pyridin-4-yl)methyl]amino}-1,3-oxazol-2-yl)-N-methylbenzene-1-sulfonamide
Uniqueness
What sets this compound apart is its specific combination of functional groups and its potential for diverse applications. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.
Biological Activity
N-benzyl-4-(4-cyano-5-{[(pyridin-3-yl)methyl]amino}-1,3-oxazol-2-yl)-N-methylbenzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on diverse research findings.
Synthesis of the Compound
The synthesis of this compound involves several steps, including the formation of the oxazole ring and the introduction of the benzyl and sulfonamide groups. The detailed synthetic pathway is crucial for understanding the compound's structure and reactivity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of related oxazole derivatives. For instance, compounds similar to this compound have shown promising activity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5a | MCF-7 | 0.65 | Induces apoptosis |
| 5b | U-937 | 2.41 | Cell cycle arrest |
These compounds exhibit cytotoxic effects that are significantly lower than standard chemotherapeutics like doxorubicin, suggesting a unique mechanism that warrants further investigation .
Inhibition of Enzymatic Activity
Another notable aspect of N-benzyl derivatives is their interaction with specific enzymes. For example, sulfonamide compounds have been reported to inhibit γ-secretase, a target for Alzheimer's disease treatment. This inhibition reduces amyloid β-peptide production, which is critical in Alzheimer's pathology . The structure-function relationship in these compounds indicates that modifications can enhance selectivity and potency.
Study 1: Anticancer Efficacy
In a comprehensive study evaluating various oxazole derivatives, N-benzyl derivatives demonstrated significant activity against multiple cancer types:
- Cell Lines Tested : MCF-7 (breast cancer), U-937 (leukemia), and A549 (lung cancer).
- Findings : The most active compounds exhibited IC50 values in the low micromolar range, indicating effective cytotoxicity .
Study 2: Enzyme Inhibition
A separate investigation focused on the inhibitory effects of N-benzyl sulfonamides on carbonic anhydrases (CAs), particularly hCA IX and hCA II:
| Compound | Target Enzyme | K_i (nM) |
|---|---|---|
| 16a | hCA IX | 89 |
| 16b | hCA II | 750 |
These findings suggest that N-benzyl derivatives could serve as lead compounds for developing selective CA inhibitors for cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
